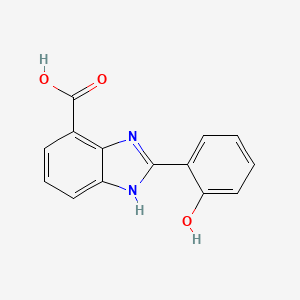

2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid

Vue d'ensemble

Description

The compound “2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid” is a type of hydroxy monocarboxylic acid . It is a metabolite of phenylalanine and is excreted in the urine of patients suffering from diseases like phenylketonuria .

Synthesis Analysis

A series of differently substituted 2-(2-hydroxyphenyl) benzimidazoles were synthesized by a coupling reaction involving aryl dibromides and 2-hydroxyphenyl benzimidazole . These ligands react with BF3·Et2O to yield the corresponding boron complexes .Chemical Reactions Analysis

The excited state relaxation dynamics of 2-(2′-hydroxyphenyl)benzothiazole (HBT) in the gas phase and the solvents have been explored experimentally and theoretically . The emission pattern of HBT in the AcN–water fraction demonstrates that the sequential internal charge transfer-proton transfer (ESICT–ESIPT) occurs in HBT aggregates .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its environment. For example, the absorption-emission characteristics of all these compounds are studied as a function of pH .Applications De Recherche Scientifique

Antibacterial Activity

The compound has been studied for its potential as an antibacterial agent. Research indicates that derivatives of this compound, particularly when used as ligands in coordination with metals like Cobalt (II), exhibit moderate antibacterial activity. This activity is significant against bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae . The compound’s ability to inhibit bacterial growth makes it a candidate for further studies in developing new antimicrobial drugs.

Synthesis of Coordination Compounds

2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid serves as a ligand in the synthesis of coordination compounds. These compounds have been characterized using various techniques such as powder X-Ray Diffraction, UV–Vis, IR, NMR, elemental analysis, and MS spectral data. The ligand’s coordination patterns are hexadentate and tetradentate, which are essential for understanding the geometry and electronic structure of the resulting complexes .

Antiproliferative Activity

Derivatives of this compound have shown promising results in antiproliferative activity against different cancer cell lines. This suggests that the compound could be used in the development of new anticancer agents. The compound’s efficacy in inhibiting the growth of cancer cells highlights its potential application in cancer research and therapy .

Drug Synthesis Intermediates

The compound is an intermediate in the synthesis of various drugs. For example, it is involved in the production of atenolol, a medication used to treat cardiovascular diseases. Its role as an intermediate showcases its importance in pharmaceutical manufacturing and the development of new therapeutic agents .

Safety and Hazards

Orientations Futures

The future directions for this compound could involve its potential applications in boron neutron capture therapy . The development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy has been discussed .

Mécanisme D'action

Target of Action

The primary targets of 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid are Prothrombin , Trypsin-1 , and Urokinase-type plasminogen activator . These proteins play crucial roles in the coagulation cascade, digestion, and fibrinolysis respectively .

Mode of Action

It is known that the compound interacts with its targets, possibly throughelectrophilic substitution . This interaction may lead to changes in the function of the target proteins .

Biochemical Pathways

Given its targets, it is likely that the compound affects thecoagulation cascade , digestive processes , and fibrinolysis .

Result of Action

Given its targets, it is likely that the compound affectsblood clotting , digestion , and blood clot dissolution .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid. For instance, the compound’s action may be influenced by the pH and temperature of its environment. Additionally, the compound’s stability may be affected by exposure to light and oxygen .

Propriétés

IUPAC Name |

2-(2-hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-11-7-2-1-4-8(11)13-15-10-6-3-5-9(14(18)19)12(10)16-13/h1-7,17H,(H,15,16)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJWMWWRYMPNKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654536 | |

| Record name | 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

904817-12-5 | |

| Record name | 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1450861.png)

acetate](/img/structure/B1450862.png)

![3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1450863.png)

![1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine](/img/structure/B1450872.png)

![4-{[(3,5-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1450878.png)